molecular formula C17H24N4O2S B7478615 N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide

Cat. No. B7478615
M. Wt: 348.5 g/mol
InChI Key: IQBNUPBHASERJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide, also known as S32212, is a novel compound that has gained significant attention in the field of pharmacology. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide is a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. The compound has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in preclinical studies. The compound has also been shown to reduce symptoms of depression and anxiety in animal models. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, the limited availability of this compound and its relatively high cost may limit its use in some laboratory experiments.

Future Directions

Future research on N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide should focus on its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and cognitive impairment. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its widespread use in research and clinical applications.

Synthesis Methods

The synthesis of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide involves the reaction of 4-methylbenzylpiperidine with imidazole-5-sulfonyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and cognitive impairment. Several preclinical studies have demonstrated the efficacy of this compound in improving cognitive function and reducing symptoms of depression and anxiety.

properties

IUPAC Name

N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-14-2-4-16(5-3-14)12-21-8-6-15(7-9-21)10-20-24(22,23)17-11-18-13-19-17/h2-5,11,13,15,20H,6-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBNUPBHASERJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CNS(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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